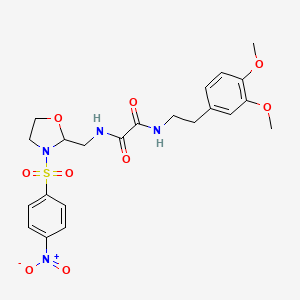
N1-(3,4-dimethoxyphenethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3,4-dimethoxyphenethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H26N4O9S and its molecular weight is 522.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(3,4-dimethoxyphenethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxyphenethylamine with oxazolidinone derivatives and subsequent modifications to introduce the nitrophenylsulfonyl group. The detailed synthetic route is critical for ensuring the purity and efficacy of the compound in biological assays.
Synthetic Route Summary
- Starting Materials : 3,4-Dimethoxyphenethylamine, 4-nitrophenylsulfonyl chloride, and appropriate oxazolidinone precursors.
- Reactions :
- Formation of oxazolidinone through cyclization.
- Sulfonylation to introduce the nitrophenyl group.
- Final coupling to form the oxalamide structure.
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with oxazolidinone structures exhibit significant antimicrobial properties against multidrug-resistant Gram-positive bacteria. The mechanism often involves inhibition of bacterial protein synthesis by binding to the ribosomal subunit.
Anticancer Activity
Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The presence of the nitrophenyl group is hypothesized to enhance its cytotoxic effects.
Case Studies
- Antibacterial Efficacy : A study demonstrated that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Enterococcus faecalis, suggesting potential therapeutic applications in treating resistant infections .
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines showed that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics .
Table 1: Biological Activity Summary
Structural Insights
The structural characterization of this compound reveals a complex arrangement conducive to biological activity. The oxazolidinone ring contributes to its interaction with biological targets, while the dimethoxyphenethyl moiety enhances lipophilicity and cellular uptake.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O9S/c1-33-18-8-3-15(13-19(18)34-2)9-10-23-21(27)22(28)24-14-20-25(11-12-35-20)36(31,32)17-6-4-16(5-7-17)26(29)30/h3-8,13,20H,9-12,14H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNUVQXJLYMPLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














